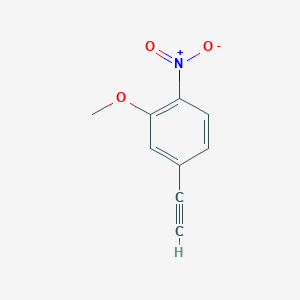

4-Ethynyl-2-methoxy-1-nitrobenzene

Beschreibung

Overview of Substituted Benzene (B151609) Derivatives in Contemporary Chemical Research

Substituted benzene derivatives are a cornerstone of organic chemistry, forming the structural basis for a vast array of synthetic and naturally occurring molecules. The benzene ring, a stable aromatic system, can be chemically modified by attaching various functional groups, which dramatically alters its physical and chemical properties. aip.orglibretexts.orglibretexts.org The study of how these substituents influence the reactivity and electronic distribution of the aromatic ring is a captivating and essential field of research. aip.org

Substituents can activate or deactivate the benzene ring towards electrophilic substitution reactions. libretexts.org For instance, electron-donating groups increase the reaction rate compared to benzene, while electron-withdrawing groups decrease it. libretexts.org This modulation of reactivity is fundamental to controlling the outcomes of chemical reactions and designing synthetic pathways to complex molecules. libretexts.orgresearchgate.net The nomenclature of these derivatives can be complex, with many compounds known by multiple common and systematic names. libretexts.org The versatility of substituted benzenes makes them indispensable in pharmaceuticals, dyes, polymers, and advanced materials. wikipedia.orgcdc.gov

Significance of Ethynyl (B1212043), Methoxy (B1213986), and Nitro Functional Groups in Modern Organic Chemistry

The unique properties of 4-Ethynyl-2-methoxy-1-nitrobenzene arise from the interplay of its three distinct functional groups: ethynyl, methoxy, and nitro.

Ethynyl Group (-C≡CH): The ethynyl group, also known as an acetylene (B1199291) group, is a highly reactive functional group due to its carbon-carbon triple bond. wikipedia.org It is a key building block in organic synthesis, often used in coupling reactions and as a "click" handle for constructing more complex molecular architectures. acs.org Its linear geometry and reactivity make it valuable in medicinal chemistry, where it is incorporated into a wide range of therapeutic agents. acs.org Furthermore, the terminal alkyne's acidic proton can be removed, allowing for further functionalization through ethynylation reactions. wikipedia.org

Methoxy Group (-OCH₃): The methoxy group is an ether functional group that significantly influences a molecule's electronic properties and biological activity. ontosight.aifiveable.me It is generally considered an electron-donating group through resonance, where the oxygen's lone pairs delocalize into the aromatic ring. stackexchange.com However, it also exerts an electron-withdrawing inductive effect due to the high electronegativity of the oxygen atom. stackexchange.com This dual nature allows it to modulate the reactivity of the benzene ring and the properties of neighboring functional groups. libretexts.orgwikipedia.org Methoxy groups are prevalent in many natural products and pharmaceuticals, affecting their metabolic stability and ability to cross cell membranes. ontosight.aiwikipedia.org

Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a property stemming from the high electronegativity of the nitrogen and oxygen atoms and resonance stabilization. teachy.aiwikipedia.orgfiveable.me This strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic attack but facilitates nucleophilic aromatic substitution. wikipedia.orgnih.gov A crucial reaction of the nitro group is its reduction to an amino group (-NH₂), which is a gateway to synthesizing a vast number of compounds, including dyes and pharmaceuticals. fiveable.menih.gov The nitro group is also known as an explosophore, a functional group that can make a compound explosive, particularly when multiple nitro groups are present. wikipedia.orglkouniv.ac.in

Contextualization of this compound within Advanced Organic Synthesis and Materials Science

This compound is a multifunctional molecule that serves as a versatile building block in advanced organic synthesis. The strategic placement of the ethynyl, methoxy, and nitro groups on the benzene ring allows for a range of chemical transformations. The ethynyl group provides a reactive handle for carbon-carbon bond formation, such as in Sonogashira coupling or "click" chemistry. The nitro group can be readily reduced to an amine, a key functional group for the synthesis of pharmaceuticals, dyes, and other nitrogen-containing heterocycles. google.com For example, the related compound 1-(2-Methoxy-ethoxy)-4-nitro-benzene is known as an intermediate for dyes and drugs. nih.gov

In the realm of materials science, this compound and its derivatives are of interest for crystal engineering and the study of non-covalent interactions. Research on homologous dialkoxy-ethynyl-nitrobenzenes has shown that subtle changes in the alkoxy chain length can lead to significant diversity in their crystal structures and packing, which are governed by intermolecular C-H···O hydrogen bonds. researchgate.net The interaction between the alkyne and nitro groups has been specifically investigated, revealing that they can interact to form ribbon-like structures in the solid state. researchgate.net This ability to control solid-state architecture is crucial for designing new materials with tailored optical or electronic properties.

Research Gaps and Objectives in the Study of this compound

While the synthesis and structural features of this compound and its close analogs have been reported, several research avenues remain underexplored. researchgate.netresearchgate.net A significant gap exists in the full characterization of its reactivity profile. Although its potential as a synthetic intermediate is clear, detailed studies demonstrating its application in the total synthesis of complex natural products or pharmaceutical agents are limited.

Furthermore, the potential applications of the molecule itself are not well-defined. While related structures show promise, the specific optical, electronic, or biological properties of this compound have not been extensively investigated.

Future research objectives could therefore include:

Exploring Synthetic Utility: Systematically employing the compound in a variety of coupling and cycloaddition reactions to demonstrate its versatility as a synthetic building block.

Probing Biological Activity: Screening this compound and its derivatives for potential pharmacological activity, leveraging the known bioactivity of nitroaromatics and methoxy-substituted compounds.

Developing Novel Materials: Investigating its use in the synthesis of functional polymers, organic light-emitting diodes (OLEDs), or other advanced materials, building upon the foundational knowledge of its solid-state packing and intermolecular interactions. ontosight.ai

Mechanistic Studies: Performing detailed mechanistic studies on its reactions, such as the reduction of the nitro group in the presence of the sensitive ethynyl moiety, to optimize reaction conditions and yields.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₉H₇NO₃ chembk.com |

| Molar Mass | 177.16 g/mol chembk.comnih.gov |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) chembk.com |

| Boiling Point | 309.4 ± 32.0 °C (Predicted) chembk.com |

| CAS Number | 1135283-10-1 nih.gov |

Functional Group Summary

| Functional Group | Key Characteristics | Role in the Molecule |

| Ethynyl | Carbon-carbon triple bond, linear geometry, reactive. wikipedia.org | Synthetic handle for coupling reactions, potential for "click" chemistry. acs.org |

| Methoxy | Electron-donating via resonance, electron-withdrawing via induction. stackexchange.com | Modulates electronic properties of the ring and reactivity of other groups. ontosight.aiwikipedia.org |

| Nitro | Strong electron-withdrawing group. wikipedia.orgfiveable.me | Deactivates the ring to electrophilic attack, can be reduced to an amine for further synthesis. libretexts.orgnih.gov |

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H7NO3 |

|---|---|

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

4-ethynyl-2-methoxy-1-nitrobenzene |

InChI |

InChI=1S/C9H7NO3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3 |

InChI-Schlüssel |

XZGPCZCFHBTXCQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)C#C)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Ethynyl 2 Methoxy 1 Nitrobenzene and Analogs

Strategic Approaches to Aryl Alkyne Synthesis

The creation of a bond between an aromatic ring (sp²-hybridized carbon) and an alkyne (sp-hybridized carbon) is a cornerstone of modern organic chemistry. nih.gov These connections are pivotal in the synthesis of pharmaceuticals, natural products, and advanced materials. nih.gov Several catalytic systems have been developed to facilitate this transformation efficiently.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful and widely used method for forming sp²–sp carbon–carbon bonds by coupling terminal alkynes with aryl or vinyl halides. nih.govlibretexts.org The reaction is typically catalyzed by a palladium(0) complex, with a copper(I) salt (such as CuI) acting as a co-catalyst, and requires an amine base like triethylamine or piperidine. libretexts.orgwikipedia.org The reaction can be carried out under mild conditions, often at room temperature, which contributes to its broad applicability in the synthesis of complex molecules. wikipedia.org

The catalytic cycle is understood to involve two interconnected cycles: one for palladium and one for copper. wikipedia.org

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-halo-2-methoxy-1-nitrobenzene).

Copper Cycle: The terminal alkyne reacts with the copper(I) co-catalyst in the presence of the base to form a copper(I) acetylide intermediate.

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium complex.

Reductive Elimination: The resulting palladium(II) complex undergoes reductive elimination to yield the final aryl alkyne product and regenerate the Pd(0) catalyst.

While effective, the standard Sonogashira protocol can be hampered by the formation of alkyne homocoupling byproducts (Glaser coupling), which is promoted by the copper co-catalyst. wikipedia.org This has led to the development of copper-free Sonogashira couplings. These protocols often rely on bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) palladium complexes to facilitate the reaction without the need for a copper co-catalyst. libretexts.orggelest.com

| Catalyst System | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Classic, widely used system. | Amine base (e.g., NEt₃), room temp. to moderate heat. | nih.gov |

| PdCl₂(PPh₃)₂ / CuI | Air-stable Pd(II) precatalyst. | Similar to Pd(PPh₃)₄. | rsc.org |

| Pd/C / CuI | Heterogeneous, recyclable catalyst. | Often requires higher temperatures. | nih.gov |

| NHC-Palladium Complexes | Effective for copper-free reactions, can couple less reactive aryl chlorides. | Often used with a strong base. | libretexts.orgwikipedia.org |

| Palladium with Bulky Ligands (e.g., XPhos) | Enables copper-free coupling and reactions with challenging substrates. | Water/acetonitrile (B52724) solvent systems have been developed. | nih.gov |

Copper-Mediated Alkyne Coupling Methodologies

Copper catalysis plays a central role in alkyne chemistry, not only as a co-catalyst in the Sonogashira reaction but also in palladium-free coupling methodologies. Copper-catalyzed systems can be advantageous due to the lower cost and toxicity of copper compared to palladium. core.ac.uk

One approach involves the use of a copper catalyst, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), without palladium. core.ac.ukorganic-chemistry.org These reactions often require higher temperatures (e.g., 135 °C) and a suitable base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF. organic-chemistry.org Ligand-free systems using Cu₂O have been shown to be effective for coupling aryl iodides with a broad range of terminal alkynes, tolerating various functional groups. organic-chemistry.org The simplicity and cost-effectiveness of these ligand-free protocols make them an attractive alternative. organic-chemistry.org

Another innovative copper-catalyzed method is the decarboxylative alkynylation of benzoic acids. acs.org This strategy allows for the synthesis of internal aryl alkynes from substituted 2-nitrobenzoic acids and terminal alkynes, using a simple copper salt like CuSO₄ as the catalyst and molecular oxygen as a clean oxidant. acs.org This reaction demonstrates the versatility of copper catalysis in forming C-C bonds through novel activation pathways.

| Catalyst/System | Substrates | Key Features | Reference |

|---|---|---|---|

| Cu₂O (ligand-free) | Aryl iodides, terminal alkynes | Simple, cost-effective, tolerates sterically hindered substrates. | organic-chemistry.org |

| CuI / DABCO | Aryl halides, terminal alkynes | Effective catalyst system under less harsh conditions. | core.ac.uk |

| CuSO₄ / 1,10-phenanthroline | 2-Nitrobenzoic acids, terminal alkynes | Decarboxylative coupling using O₂ as the oxidant. | acs.org |

| Fe/Cu synergic catalysis | Aryl iodides, terminal alkynes | Ligand-free system with high yields under smoother conditions than CuI alone. | core.ac.uk |

Synthetic Routes via Dihalobenzene Derivatives

Dihalobenzene derivatives serve as versatile precursors for the synthesis of substituted aryl alkynes. A common strategy involves the sequential, regioselective functionalization of the two halogen atoms. The differential reactivity of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl) is often exploited for this purpose.

For instance, in a molecule like 1-bromo-4-iodo-2-methoxybenzene, a Sonogashira coupling can be performed selectively at the more reactive carbon-iodine bond, leaving the carbon-bromine bond intact. The resulting bromo-substituted aryl alkyne can then undergo a second cross-coupling reaction to introduce another substituent. This stepwise approach allows for the controlled construction of unsymmetrically substituted aromatic compounds.

An alternative one-pot procedure for synthesizing unsymmetrical diarylalkynes starts with an aryl halide and (trimethylsilyl)acetylene. organic-chemistry.org The initial Sonogashira coupling is followed by in-situ desilylation and a second Sonogashira coupling with a different aryl halide, providing a streamlined route to complex alkynes. organic-chemistry.org

Introduction of Nitro and Methoxy (B1213986) Moieties on Aromatic Scaffolds

The functionalization of the aromatic ring with nitro and methoxy groups is a critical aspect of the synthesis of 4-ethynyl-2-methoxy-1-nitrobenzene. The relative positions of these groups are controlled by the principles of electrophilic aromatic substitution and nucleophilic substitution or etherification reactions.

Regioselective Nitration of Aromatic Systems

Nitration is a classic electrophilic aromatic substitution reaction where a nitro group (-NO₂) is introduced onto an aromatic ring. The active electrophile is typically the nitronium ion (NO₂⁺), which is generated from nitric acid, often in the presence of a stronger acid like sulfuric acid. nih.gov

The regiochemical outcome of the reaction is dictated by the existing substituents on the aromatic ring. A methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. wikipedia.org Therefore, the nitration of an anisole (B1667542) derivative will primarily yield a mixture of ortho- and para-nitro isomers.

Controlling the ortho/para selectivity is a significant challenge in synthetic chemistry. nih.gov To favor the formation of the para isomer, which is often sterically less hindered, shape-selective catalysts such as solid zeolites can be employed. google.comresearchgate.net The confined pore structures of zeolites can sterically hinder the formation of the bulkier ortho-substituted transition state, thereby enhancing the yield of the desired para-product. researchgate.net

| Nitrating System | Substrate Example | Key Outcome/Feature | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ (Mixed Acid) | Anisole | Classic method, yields a mixture of ortho and para isomers. | nih.gov |

| Dilute Aqueous HNO₃ | Various Aromatics | More environmentally benign, can achieve selective mono-nitration. | frontiersin.org |

| Concentrated HNO₃ / Zeolite Catalyst | Substituted Aromatics | Enhances para-regioselectivity through shape-selective catalysis. | google.comresearchgate.net |

| Fuming HNO₃ | m-Xylene | Highly reactive, can lead to over-nitration. | nih.govfrontiersin.org |

Etherification Strategies for Methoxy Group Incorporation

The methoxy group is commonly introduced onto an aromatic ring by the etherification of a corresponding phenol (B47542). The Williamson ether synthesis is the most prevalent method, involving the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate in an Sₙ2 reaction.

Alternatively, aryl methoxides can be synthesized through the metal-catalyzed methylation of phenols or by the methoxylation of aryl halides. wikipedia.org The choice of method depends on the specific substrate and the other functional groups present in the molecule, which might not be stable to the basic conditions of the Williamson synthesis. For a precursor such as 2-bromo-5-nitrophenol, reaction with a base followed by methyl iodide would install the required methoxy group to furnish 1-bromo-2-methoxy-4-nitrobenzene, a suitable substrate for a subsequent Sonogashira coupling.

Preparation and Characterization of Key Precursors for this compound Synthesis

The synthesis of this compound is commonly achieved via a Sonogashira coupling reaction. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org Consequently, a halogenated derivative of 2-methoxy-1-nitrobenzene serves as a crucial precursor. The iodo-substituted arene is typically preferred over bromo- or chloro-analogs due to its higher reactivity in the Sonogashira coupling's oxidative addition step. wikipedia.org Therefore, 4-iodo-2-methoxy-1-nitrobenzene is a key precursor for this synthesis.

Synthesis of 4-Iodo-2-methoxy-1-nitrobenzene

A plausible and direct synthetic route to 4-iodo-2-methoxy-1-nitrobenzene is the electrophilic iodination of the starting material, 2-methoxy-1-nitrobenzene. The regioselectivity of this reaction is governed by the directing effects of the substituents on the benzene (B151609) ring. The methoxy (-OCH₃) group is a strongly activating, ortho-, para-director, while the nitro (-NO₂) group is a strongly deactivating, meta-director. In this case, the powerful activating effect of the methoxy group dominates, directing the incoming electrophile (iodine) primarily to the positions ortho and para to it. smolecule.com Due to steric hindrance from the adjacent nitro group, the para-position (C4) is favored, leading to the desired product.

Modern electrophilic iodination methods can achieve high regioselectivity, with para-substitution accounting for 85-95% of the product mixture. smolecule.com Various reagents can be employed for the iodination of activated aromatic compounds, including N-iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid, or a combination of potassium iodide (KI) and an oxidizing agent such as hydrogen peroxide. organic-chemistry.org

A general reaction scheme is as follows:

Figure 1: Proposed synthesis of 4-iodo-2-methoxy-1-nitrobenzene via electrophilic iodination.

Figure 1: Proposed synthesis of 4-iodo-2-methoxy-1-nitrobenzene via electrophilic iodination.

Characterization of 4-Iodo-2-methoxy-1-nitrobenzene

Once synthesized and purified, the precursor must be thoroughly characterized to confirm its identity and purity before its use in subsequent reactions. The physical and chemical properties of 4-iodo-2-methoxy-1-nitrobenzene are summarized in the table below.

Data sourced from commercial suppliers and chemical databases. smolecule.com

Further characterization would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) to confirm the substitution pattern and Mass Spectrometry (MS) to verify the molecular weight. The subsequent Sonogashira coupling would involve reacting this iodo-precursor with a protected or terminal alkyne, such as trimethylsilylacetylene, under palladium-copper catalysis to yield the target molecule, this compound. wikipedia.orgorganic-chemistry.org

Efficiency and Scalability Considerations in the Synthesis of Substituted Nitroarenes

The synthesis of substituted nitroarenes, a broad class of compounds that includes the precursors to this compound, presents several challenges related to efficiency, safety, and scalability. These compounds are crucial intermediates in the production of pharmaceuticals, dyes, and polymers. researchgate.netnih.gov

Traditional vs. Modern Synthetic Methods

The classical and most common method for synthesizing nitroarenes is electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid (mixed acid). researchgate.netnih.gov While effective, this method has significant drawbacks, especially on an industrial scale:

Harsh Conditions: The use of highly corrosive and hazardous strong acids requires specialized equipment and handling procedures. researchgate.net

Safety Risks: Nitration reactions are highly exothermic, posing a risk of thermal runaway if not carefully controlled. rug.nl

Environmental Concerns: The process generates large quantities of acidic waste, which requires neutralization and disposal, adding to the environmental burden and cost. mdpi.com

Regioselectivity Issues: For substrates with multiple directing groups or those sensitive to acid, achieving high selectivity for the desired isomer can be difficult, leading to complex purification steps and reduced yields. mdpi.com

To address these limitations, significant research has focused on developing more efficient, safer, and sustainable methods for nitroarene synthesis. These modern approaches focus on milder reagents, improved catalytic systems, and advanced process control.

Process Optimization and Scalability

Achieving an efficient and scalable synthesis for a specific substituted nitroarene requires careful process optimization. Key factors include the choice of nitrating agent, solvent, catalyst, reaction temperature, and reaction time. acs.orgnih.gov For industrial applications, bypassing intermediate steps through direct, one-pot transformations can significantly improve step economy, reducing energy consumption and waste. acs.org

The adoption of Process Analytical Technology (PAT) and continuous manufacturing, such as using microreactors, is a major advancement in addressing scalability challenges. Continuous-flow systems offer superior control over reaction exotherms and mixing, which is critical for potentially hazardous nitration reactions. rug.nl This enhanced control can lead to higher yields, better selectivity, and a significantly improved safety profile compared to traditional batch processing. researchgate.net By reducing reaction times from hours to minutes and operating at steady-state, continuous-flow processes can be more efficient and easier to scale by parallelization ("numbering-up") rather than increasing the size of a potentially hazardous batch reactor. rug.nl

Table of Compounds

Reactivity and Chemical Transformations of 4 Ethynyl 2 Methoxy 1 Nitrobenzene

Reactivity Profile of the Ethynyl (B1212043) Group

The terminal ethynyl group is a versatile handle for a wide range of chemical transformations, making 4-ethynyl-2-methoxy-1-nitrobenzene a useful building block in organic synthesis. Its reactivity is centered around the carbon-carbon triple bond and the acidic terminal proton.

Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The terminal alkyne of this compound is an excellent substrate for cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and simple reaction conditions. acs.org The CuAAC reaction involves the [3+2] cycloaddition between a terminal alkyne and an organic azide (B81097), catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted 1,2,3-triazole regioisomer. tandfonline.com

The uncatalyzed version of this reaction, known as the Huisgen cycloaddition, requires high temperatures and typically results in a mixture of 1,4- and 1,5-regioisomers. tandfonline.comgoogle.com The use of a copper catalyst dramatically accelerates the reaction and provides exceptional control over the regiochemical outcome, even at room temperature. tandfonline.com The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. tandfonline.com This transformation is highly valued for its functional group tolerance and can be performed in various solvents, including aqueous media, making it suitable for bioconjugation and materials science applications. tandfonline.comwikipedia.org The reaction allows the ethynyl group on this compound to be "clicked" onto any molecule bearing an azide functionality.

Table 1: Example of CuAAC Reaction with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| This compound | Benzyl Azide | Cu(I) source (e.g., CuI, or CuSO₄/sodium ascorbate) | 1-Benzyl-4-(2-methoxy-4-nitrophenyl)-1H-1,2,3-triazole |

| This compound | Azido-functionalized Polymer | Cu(I) source | Polymer-conjugated triazole |

| This compound | Azido-functionalized Biomolecule | Cu(I) source | Biomolecule-conjugated triazole |

Hydroamination and Hydrodeuteration Reactions for Deuterium (B1214612) Labeling

The ethynyl group can undergo hydroamination, which is the addition of an N-H bond across the triple bond. Copper-catalyzed reductive hydroamination methods have been developed where nitroarenes can serve as the source for the amino group in reactions with alkynes. jove.com This suggests that this compound could potentially react with other nitroarenes or even itself under specific catalytic conditions to form enamine or imine intermediates, which can then be reduced to the corresponding amine.

Furthermore, the alkyne functionality is a key target for deuterium labeling. acs.org The strategic incorporation of deuterium, a heavy isotope of hydrogen, into molecules is a powerful tool in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profiles of drugs (the "deuterium effect"). acs.org It is also widely used in mechanistic studies to probe reaction pathways via the kinetic isotope effect. wikipedia.org Catalytic transfer hydrodeuteration represents a method for the precise installation of deuterium atoms. wikipedia.org For this compound, the triple bond could be selectively deuterated using appropriate deuterium sources and catalysts.

Table 2: Potential Hydroamination and Hydrodeuteration Products

| Reaction | Reagents | Product |

|---|---|---|

| Hydroamination | R-NH₂ (e.g., Aniline), Catalyst | N-(2-(2-methoxy-4-nitrophenyl)vinyl)aniline (Enamine) |

| Hydrodeuteration | Deuterium Source (e.g., D₂O), Catalyst | 4-(1,2-dideuterioethenyl)-2-methoxy-1-nitrobenzene |

Electrophilic Addition Reactions to the Triple Bond

Like other alkynes, the electron-rich triple bond of this compound is susceptible to electrophilic addition. libretexts.org In these reactions, an electrophile (E⁺) adds to one of the sp-hybridized carbons, forming a vinyl cation intermediate, which is then attacked by a nucleophile (Nu⁻). youtube.com Common electrophilic reagents that add to alkynes include hydrogen halides (H-X) and halogens (X₂). libretexts.org

Formation of Substituted Alkyne Products through Various Functionalizations

The terminal proton of the ethynyl group is weakly acidic and can be removed by a suitable base to form a metal acetylide. This acetylide is a potent nucleophile and a key intermediate in many functionalization reactions. youtube.com

A prominent example is the Sonogashira cross-coupling reaction. wikipedia.orgsynarchive.comorganic-chemistry.org This palladium- and copper-co-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate), forming a new carbon-carbon bond. wikipedia.orgyoutube.com This reaction allows for the extension of the carbon skeleton by attaching various aryl or vinyl groups to the ethynyl moiety of this compound. The reaction is typically carried out under mild conditions with an amine base. organic-chemistry.org The Sonogashira coupling is a powerful tool for the synthesis of complex molecules, including natural products and organic materials. wikipedia.orgnih.gov

Table 3: Example of Sonogashira Coupling of this compound

| Reactant 1 | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| This compound | Iodobenzene | Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine base (e.g., Et₃N) | 1-((2-methoxy-4-nitrophenyl)ethynyl)benzene |

| This compound | Vinyl bromide | Pd catalyst, CuI, Amine base | 1-but-1-en-3-yn-1-yl-2-methoxy-4-nitrobenzene |

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that can be transformed into a variety of other nitrogen-containing functionalities, primarily through reduction.

Reductive Conversions of the Nitro Group (e.g., to Amino, Nitroso, Oxime Functionalities)

The reduction of the aromatic nitro group is one of its most important chemical transformations. Depending on the reducing agent and the reaction conditions, the nitro group of this compound can be fully or partially reduced to yield different products. wikipedia.org

Reduction to Amino Group: The most common transformation is the complete reduction of the nitro group to a primary amine (-NH₂). This is typically achieved using strong reducing conditions such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, or by using metals in acidic media (e.g., Sn/HCl, Fe/HCl). jove.comwikipedia.org This would convert this compound into 4-ethynyl-2-methoxyaniline.

Reduction to Hydroxylamine (B1172632): Milder and more controlled reduction can yield the N-arylhydroxylamine (-NHOH) as the product. Reagents such as zinc metal in aqueous ammonium (B1175870) chloride are often used for this selective transformation. wikipedia.org Arylhydroxylamines are important synthetic intermediates. researchgate.netmdpi.com

Reduction to Nitroso and Azo Compounds: The nitroso group (-N=O) is an intermediate in the reduction of a nitro group to a hydroxylamine and then to an amine. tandfonline.commdpi.com While often transient, nitroso compounds can sometimes be isolated under carefully controlled reduction conditions. Further reduction and condensation can lead to azo compounds (-N=N-), particularly when using metal hydrides as the reducing agent. chemeurope.com

Reduction to Oximes: Nitro compounds can also be converted to oximes. This can be achieved using reducing agents like tin(II) chloride or through controlled catalytic hydrogenation. wikipedia.orgchemeurope.com

Table 4: Products from the Reduction of the Nitro Group

| Reagent/Condition | Functional Group Transformation | Product Name |

|---|---|---|

| H₂, Pd/C or Fe/HCl | -NO₂ → -NH₂ | 4-Ethynyl-2-methoxyaniline |

| Zn, NH₄Cl(aq) | -NO₂ → -NHOH | N-(4-ethynyl-2-methoxyphenyl)hydroxylamine |

| Controlled Reduction | -NO₂ → -N=O | 4-Ethynyl-2-methoxy-1-nitrosobenzene |

| SnCl₂ | -NO₂ → -C=NOH (involves rearrangement/further reaction) | (product derived from oxime formation) |

Nucleophilic Aromatic Substitution Reactions Facilitated by the Nitro Group

The nitro group's strong electron-withdrawing nature is a key facilitator of nucleophilic aromatic substitution (SNAr) reactions. nih.govtcichemicals.com This occurs through both inductive and resonance effects, which significantly reduce the electron density of the aromatic ring. nih.gov This electron deficiency makes the ring susceptible to attack by nucleophiles. The presence of the nitro group is particularly crucial for stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex, that forms during the reaction. youtube.com

In the context of this compound, the nitro group, positioned para to the ethynyl group and ortho to the methoxy (B1213986) group, strongly activates the ring towards nucleophilic attack. The positions ortho and para to the nitro group are the most activated. Therefore, a leaving group at position 4 (relative to the nitro group) would be readily substituted. In this specific molecule, the positions activated by the nitro group are occupied by the methoxy and ethynyl groups. However, if a suitable leaving group were present at the 3 or 5 positions, the nitro group would facilitate its displacement by a nucleophile.

The general mechanism for SNAr involves two main steps:

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). youtube.com

Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

The stability of the Meisenheimer intermediate is critical, and electron-withdrawing groups like the nitro group are essential for this stabilization. youtube.com

Role of the Nitro Group as a Leaving Group in Synthetic Pathways

Beyond its role as an activating group, the nitro group can also function as a leaving group in certain synthetic transformations. nih.govtcichemicals.com This is particularly notable in transition-metal-catalyzed cross-coupling reactions, where the nitro group on a nitrobenzene (B124822) substrate can be substituted by various nucleophiles. nih.gov This capability allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position previously occupied by the nitro group.

While less common than halide leaving groups, the displacement of a nitro group offers a unique synthetic route. For instance, in reactions catalyzed by metals like palladium or nickel, a nitroaromatic compound can couple with organometallic reagents, leading to a diverse range of substituted products. The combination of its activating and leaving group abilities makes the nitro group a versatile tool in the synthesis of polyfunctionalized compounds. nih.gov

Reactivity Aspects of the Methoxy Group

The methoxy group, an ether linkage on the aromatic ring, also exerts a significant influence on the molecule's reactivity.

Electronic Influence on Aromatic Ring Reactivity (Electron-Donating Effects)

The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen atom's lone pairs. smolecule.comnih.gov This effect increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the methoxy group. In this compound, the methoxy group is located at position 2. It therefore directs activating effects towards positions 1 (occupied by the nitro group), 3, and 5. This electron-donating character generally activates the ring towards electrophilic aromatic substitution, contrasting with the deactivating effect of the nitro group.

| Functional Group | Electronic Effect | Influence on Aromatic Ring |

| Nitro Group (-NO₂) | Strong Electron-Withdrawing | Deactivates ring towards electrophilic substitution; Activates ring towards nucleophilic substitution. nih.govtcichemicals.com |

| Methoxy Group (-OCH₃) | Strong Electron-Donating | Activates ring towards electrophilic substitution. smolecule.comnih.gov |

Potential Cleavage and Derivatization Reactions of the Ether Linkage

The ether linkage of the methoxy group is generally stable but can be cleaved under specific, often harsh, reaction conditions. The most common method for cleaving aryl ethers is treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would convert the methoxy group into a hydroxyl group, yielding the corresponding phenol (B47542).

Furthermore, the methoxy group can be a site for derivatization. For example, demethylation can be achieved using reagents like boron tribromide (BBr₃). This would transform this compound into 4-ethynyl-2-hydroxy-1-nitrobenzene. This transformation could be useful in synthetic pathways where a phenolic hydroxyl group is required for subsequent reactions, such as esterification or etherification.

Synergistic and Antagonistic Effects of Multiple Functional Groups on Reaction Pathways

The primary interaction is the "push-pull" electronic effect between the electron-donating methoxy group and the electron-withdrawing nitro group. nih.gov

Synergistic Effects for Nucleophilic Aromatic Substitution: If a leaving group were present, the methoxy group (at position 2) would enhance the activation provided by the nitro group (at position 1) for a nucleophilic attack at the para position (position 4). However, in the titled compound, this position is occupied by the stable ethynyl group.

Antagonistic Effects for Electrophilic Aromatic Substitution: The methoxy group activates the ring for electrophilic attack, while the nitro group deactivates it. smolecule.com The outcome of an electrophilic substitution reaction would depend on the reaction conditions and the nature of the electrophile, with the directing effects of both groups competing. The methoxy group directs electrophiles to the positions ortho and para to it (positions 1, 3, and 5), while the nitro group directs to the meta position (positions 3 and 5). The positions at C3 and C5 are therefore the most likely sites for electrophilic attack.

These interactions illustrate that the prediction of reactivity in polysubstituted aromatic compounds requires a careful consideration of the combined electronic and steric effects of all functional groups present. mdpi.com

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a precise molecular map can be constructed.

The ¹H NMR spectrum of 4-Ethynyl-2-methoxy-1-nitrobenzene is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would display a complex pattern due to the substituted benzene (B151609) ring. The proton ortho to the nitro group (H-3) is expected to be the most deshielded, appearing at the lowest field. The other two aromatic protons (H-5 and H-6) would resonate at higher fields. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the range of 3.9-4.0 ppm. The acetylenic proton (-C≡CH) is also highly characteristic, resonating as a singlet around 3.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~8.0 - 8.2 | d | ~2.5 |

| H-5 | ~7.8 - 7.9 | dd | ~8.5, 2.5 |

| H-6 | ~7.6 - 7.7 | d | ~8.5 |

| OCH₃ | ~3.9 - 4.0 | s | - |

Note: Predicted values are based on analogous structures and standard NMR principles. The solvent is typically CDCl₃.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atom attached to the nitro group (C-1) would be significantly deshielded. The carbons of the alkyne moiety (C≡CH and C≡CH) have characteristic chemical shifts. The methoxy carbon (-OCH₃) will appear as a sharp signal around 56 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NO₂) | ~148 - 150 |

| C-2 (C-OCH₃) | ~155 - 157 |

| C-3 | ~118 - 120 |

| C-4 (C-C≡CH) | ~115 - 117 |

| C-5 | ~128 - 130 |

| C-6 | ~125 - 127 |

| C ≡CH | ~80 - 82 |

| C≡C H | ~82 - 84 |

Note: Predicted values are based on analogous structures.

While 1D NMR provides fundamental data, 2D NMR techniques are crucial for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship. A weaker correlation might be observed between H-3 and H-5 (meta-coupling). The methoxy and acetylenic protons, being singlets, would not show any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals listed in the tables above. For instance, it would show a correlation between the methoxy proton singlet and the methoxy carbon signal, and between the acetylenic proton and its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. Key expected correlations for this molecule would include:

The methoxy protons showing a cross-peak to the C-2 carbon.

The acetylenic proton showing correlations to both C-4 and the other sp-hybridized carbon of the alkyne.

Aromatic proton H-6 showing correlations to C-4 and C-2.

Deuterium (B1214612) NMR is not a routine characterization technique but is employed in specific studies, such as confirming signal assignments or probing reaction mechanisms. For this compound, a deuteration study would typically involve replacing the acidic acetylenic proton with deuterium (D). This could be achieved by treating the compound with a deuterium source like D₂O in the presence of a base.

Running a ¹H NMR spectrum on the deuterated compound would show the disappearance of the singlet corresponding to the acetylenic proton. In the ¹³C NMR spectrum, the signal for the deuterated carbon (C≡D) would exhibit a characteristic triplet splitting due to C-D coupling and would be significantly less intense. This experiment would provide unequivocal proof for the assignment of the acetylenic proton and carbon signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This provides a molecular fingerprint and identifies the functional groups present.

The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its structure. The most prominent peaks would be from the nitro, alkyne, and ether functional groups.

Nitro Group (NO₂): This group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹.

Alkyne Group (-C≡CH): The terminal alkyne shows a sharp, moderate absorption for the C-H stretch around 3300 cm⁻¹. The C≡C triple bond stretch is often weak but sharp, appearing in the 2100-2140 cm⁻¹ region.

Aromatic Ring: The C-H stretching vibrations of the benzene ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring are observed in the 1450-1600 cm⁻¹ range.

Ether Linkage (C-O-C): The asymmetric C-O-C stretching of the aryl-alkyl ether is expected to produce a strong band in the 1230-1275 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Nitro (NO₂) | ~1520 - 1540 | Strong |

| Symmetric Stretch | Nitro (NO₂) | ~1340 - 1360 | Strong |

| C-H Stretch | Alkyne (C≡C-H) | ~3300 | Sharp, Medium |

| C≡C Stretch | Alkyne (-C≡C-) | ~2110 | Sharp, Weak-Medium |

| C-H Stretch | Aromatic | ~3050 - 3100 | Medium |

| C=C Stretch | Aromatic | ~1600, ~1480 | Medium-Strong |

Note: Predicted values are based on data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of this compound. nih.gov It provides a highly accurate mass measurement of the parent ion, allowing for the validation of its elemental composition. nih.gov The theoretical exact mass of this compound (C₉H₇NO₃) is 177.042593085 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with sufficient resolution and accuracy (typically within 5 ppm) to distinguish this formula from other potential isobaric compounds. nih.gov

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the compound's structure through fragmentation analysis. By inducing fragmentation of the molecular ion, a characteristic pattern of product ions is generated. For this compound, expected fragmentation pathways include the loss of the nitro group (-NO₂), the methoxy group (-OCH₃), or smaller neutral molecules like nitric oxide (NO) or carbon monoxide (CO). Analyzing these fragmentation patterns provides definitive structural confirmation.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₃ | nih.gov |

| Calculated Exact Mass | 177.042593085 Da | nih.gov |

| Analysis Goal | Molecular Formula Confirmation | nih.gov |

| Structural Elucidation via Fragmentation | nih.gov |

Advanced Spectroscopic Techniques for Electronic Structure and Surface Interactions

Ultraviolet Photoemission Spectroscopy (UPS) is a powerful surface-sensitive technique used to investigate the electronic structure of the valence band. kratos.com When applied to this compound, UPS measures the kinetic energy of photoelectrons emitted upon irradiation with ultraviolet photons (typically from a He I or He II source). kratos.com This data allows for the determination of molecular orbital energies in the valence region. wikipedia.org

The analysis would reveal information about the highest occupied molecular orbitals (HOMO), which are critical for understanding the compound's chemical reactivity and electronic properties. The spectrum would feature peaks corresponding to the ionization energies of electrons from the π-orbitals of the aromatic ring and the ethynyl (B1212043) group, as well as the non-bonding orbitals of the oxygen atoms in the nitro and methoxy functionalities. UPS is also used to measure the work function of materials, which is relevant when studying the compound as part of an organic electronic device. kratos.com

X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides quantitative elemental composition and information about the chemical states of those elements. bnl.gov For this compound, an XPS survey scan would confirm the presence of carbon, nitrogen, and oxygen.

High-resolution scans of the individual elemental regions provide more detailed chemical information:

C 1s: The carbon spectrum would be complex, with distinct peaks corresponding to the different chemical environments: the sp-hybridized carbons of the ethynyl group, the sp²-hybridized carbons of the benzene ring, and the sp³-hybridized carbon of the methoxy group.

O 1s: The oxygen spectrum would show at least two distinct peaks, corresponding to the oxygen atoms in the nitro group (-NO₂) and the oxygen atom in the methoxy group (-OCH₃), which exist in different chemical environments.

N 1s: The nitrogen spectrum would exhibit a single peak at a binding energy characteristic of a nitro group, confirming the oxidation state of the nitrogen atom.

XPS is particularly useful for studying thin films or monolayers of the compound on a substrate, as it can reveal interactions between the molecule and the surface, such as the potential binding of the nitro group to a metal substrate. caltech.eduresearchgate.net

| Element | Core Level | Expected Information |

| Carbon | C 1s | Differentiates between ethynyl, aromatic, and methoxy carbons. |

| Oxygen | O 1s | Distinguishes between nitro and methoxy oxygen environments. |

| Nitrogen | N 1s | Confirms the chemical state of the nitro group. |

In situ spectroscopic techniques are crucial for monitoring chemical reactions in real-time to understand kinetics and mechanisms. researchgate.net Techniques such as Attenuated Total Reflectance-Infrared (ATR-IR), UV-Vis, or Raman spectroscopy can be integrated directly into a reaction vessel.

For the synthesis or subsequent transformation of this compound, these methods allow for continuous monitoring of the concentration of reactants, intermediates, and products. researchgate.net For example, during its synthesis, one could use in situ IR or Raman to track the appearance of the characteristic alkyne (C≡C) and nitro (NO₂) vibrational bands. This real-time data enables the determination of reaction rates, the identification of transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading, providing a deeper understanding of the reaction mechanism. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation and purification of this compound from reaction byproducts and starting materials, as well as for assessing the final purity of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. Given the compound's aromatic and polar nature, a reversed-phase HPLC method would be highly effective. A C18 column, which has a non-polar stationary phase, would be suitable. The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of components with different polarities. Detection is commonly achieved using a UV-Vis detector set to a wavelength where the nitroaromatic chromophore exhibits strong absorbance.

Gas Chromatography (GC), another potential method, would be suitable if the compound is sufficiently volatile and thermally stable. It would be coupled to a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the separated components. The purity of the isolated compound is determined by the percentage of the total peak area that corresponds to the main product peak in the chromatogram.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection Method | Purpose |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis Spectroscopy | Separation and Purity Assessment |

| GC | Capillary Column (e.g., DB-5) | Helium or Nitrogen | Mass Spectrometry (MS) or FID | Separation and Purity/Identity Confirmation |

Flash Column Chromatography for Product Purification

Following the synthesis of this compound, which typically involves the nitration of 4-ethynyl-2-methoxybenzene, the crude product is often a mixture containing unreacted starting materials, isomers, and other byproducts. smolecule.com Flash column chromatography is a highly effective and widely used technique for the purification of such mixtures. smolecule.com This method is a rapid form of preparative column chromatography that utilizes a positive pressure to force the mobile phase through a column of stationary phase, typically silica (B1680970) gel.

The purification of nitroaromatic compounds, including those with structures similar to this compound, is well-documented. For instance, the purification of 1-ethynyl-4-nitrobenzene, a structurally related compound, has been successfully achieved using flash column chromatography with a mobile phase consisting of a mixture of ethyl acetate (B1210297) and hexane. rsc.org The selection of an appropriate solvent system is critical for achieving optimal separation. The polarity of the eluent is carefully tuned to control the retention of the various components on the stationary phase, allowing for the selective elution of the desired product.

The process begins with the loading of the crude product, often pre-adsorbed onto a small amount of silica gel, onto the top of a packed silica gel column. The solvent system, a mixture of non-polar and polar solvents, is then passed through the column under pressure. The components of the mixture separate based on their differential adsorption to the silica gel and solubility in the mobile phase. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure this compound. The combination of fractions containing the pure product, followed by solvent evaporation, yields the purified compound.

Table 1: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Value/Description |

|---|---|

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Elution Mode | Gradient or Isocratic |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization |

| Typical Loading | 1-5% of crude product relative to silica gel weight |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool for assessing the purity of this compound and for its quantitative determination. This technique offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, is commonly employed for the analysis of aromatic nitro compounds.

While specific HPLC methods for this compound are not extensively published in readily available literature, methods for analogous compounds provide a strong basis for method development. For instance, the analysis of various nitroaromatic compounds is often carried out using a C18 column with a mobile phase consisting of acetonitrile and water, sometimes with the addition of a small amount of acid like formic acid to improve peak shape. Detection is typically performed using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. The high precision of HPLC allows for the detection and quantification of even minor impurities, making it a critical tool for quality control.

Table 2: Illustrative HPLC Method Parameters

| Parameter | Value/Description |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS can be utilized to identify and quantify any volatile impurities that may be present in the sample or to analyze potential degradation products.

In GC-MS, the sample is first vaporized and introduced into a gas chromatograph, where it is separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification.

Table 3: Representative GC-MS Analytical Conditions

| Parameter | Value/Description |

|---|---|

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature ramp (e.g., 50 °C hold for 2 min, then ramp to 280 °C at 10 °C/min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties.

Geometry Optimization and Precise Determination of Structural Parameters (Bond Lengths, Bond Angles, Dihedral Angles)

A primary step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in a molecule, providing its most stable three-dimensional structure. From this optimized geometry, precise structural parameters can be determined.

Data Table: Representative Structural Parameters of a Benzene (B151609) Ring for Context

Since specific data for 4-Ethynyl-2-methoxy-1-nitrobenzene is unavailable, the following table provides typical bond lengths for a substituted benzene ring to illustrate the type of data that would be generated from a DFT calculation.

| Bond Type | Typical Bond Length (Å) |

| C-C (aromatic) | ~1.39 - 1.40 |

| C-N | ~1.47 |

| N-O | ~1.22 |

| C-O (methoxy) | ~1.36 |

| C-H | ~1.09 |

| C≡C (ethynyl) | ~1.20 |

Note: These are generalized values. Actual values for this compound would be influenced by the electronic effects of the substituents.

Molecular Electrostatic Potential (MESP) Analysis for Charge Distribution and Reactivity Sites

An MESP map is a visual tool that illustrates the charge distribution within a molecule. It helps in predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, one would expect negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, and positive potential near the hydrogen atoms.

Frontier Molecular Orbital (FMO) Theory Analysis

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions.

Characterization of Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons. In a molecule like this compound, the HOMO would likely be distributed over the π-system of the benzene ring and the ethynyl (B1212043) group.

Elucidation of Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons. The electron-withdrawing nitro group would significantly lower the LUMO energy and localize the LUMO on or near it.

Implications of FMO Energies for Chemical Reactivity and Electron Transfer

Data Table: Conceptual FMO Energy Values

This table illustrates the type of data that a full FMO analysis would provide. The values are conceptual and not based on actual calculations for the target molecule.

| Parameter | Conceptual Energy Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

Further experimental and computational research is required to determine the specific quantitative values for these properties for this compound.

Vibrational Frequency Analysis and Simulation of Theoretical IR Spectra

Computational methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the vibrational frequencies of aromatic nitro compounds. For the related molecule nitrobenzene (B124822), detailed vibrational spectral analysis has been performed using force fields calculated at the MP2(full)/aug-cc-pVTZ and MP2(full)/cc-pVTZ levels. researchgate.net This allows for a thorough description of the IR spectra of nitrobenzene and its isotopomers. researchgate.net The asymmetric stretching frequency of the nitro (-NO2) group in nitrobenzene is observed around 1550 cm⁻¹. researchgate.net The C-N stretching vibration, coupled with ring breathing, and the symmetric NO2 stretching are typically found at approximately 1109 cm⁻¹ and 1347 cm⁻¹, respectively, while the NO2 antisymmetric stretching appears around 1523 cm⁻¹. researchgate.net The NO2 bending scissoring mode is attributed to a peak near 853 cm⁻¹. researchgate.net

In studies of similar methoxy-substituted aromatic compounds like 2-methoxybenzaldehyde (B41997) and 4-methoxybenzaldehyde, Inelastic Neutron Scattering (INS) spectroscopy combined with periodic DFT calculations has been effectively used to assign vibrational modes. researchgate.netmdpi.com This combined approach provides excellent agreement between calculated and experimental spectra, enabling confident assignment of vibrational modes, including the dynamics of methyl torsion. researchgate.netmdpi.com For the related compound 1-ethynyl-4-nitrobenzene, experimental IR spectra have been recorded in the gas phase and as a KBr wafer. nist.govnih.gov

A theoretical IR spectrum simulation for this compound would be based on these established methodologies. Key vibrational modes expected would include:

C≡C stretch: Typically in the range of 2100-2260 cm⁻¹.

NO₂ asymmetric stretch: Around 1520-1560 cm⁻¹.

NO₂ symmetric stretch: Around 1345-1385 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

C-O-C (ether) stretches: Asymmetric and symmetric stretches, typically in the 1070-1270 cm⁻¹ range.

C-N stretch: Around 850 cm⁻¹.

Below is an interactive data table summarizing the expected vibrational frequencies for this compound based on characteristic group frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C≡C Stretch | 2100-2260 |

| NO₂ Asymmetric Stretch | 1520-1560 |

| NO₂ Symmetric Stretch | 1345-1385 |

| Aromatic C=C Stretches | 1400-1600 |

| C-O-C Asymmetric Stretch | 1200-1270 |

| C-O-C Symmetric Stretch | 1070-1150 |

| C-N Stretch | ~850 |

Nonadiabatic Molecular Dynamics Studies for Excited State Dynamics and Intersystem Crossing

Nonadiabatic molecular dynamics (NAMD) simulations are crucial for understanding the excited-state phenomena in molecules where the Born-Oppenheimer approximation breaks down. nih.govrsc.org These methods are particularly relevant for studying processes like radiationless decay, energy and charge transfer, and photochemical reactions. rsc.org Ab initio NAMD simulations, which treat both electronic and nuclear quantum mechanics simultaneously, have become increasingly powerful, especially with developments in time-dependent density functional theory (TDDFT). nih.govrsc.org

For nitroaromatic compounds, understanding the excited state dynamics is key to elucidating their photochemical behavior. nih.gov For instance, in 4-nitrocatechol, a related nitrophenol, ultrafast excited-state proton transfer (ESPT) is a dominant relaxation pathway, occurring on a picosecond timescale. uci.edu This study suggests that intersystem crossing (ISC) to triplet states may not be a major channel in such systems. uci.edu Theoretical investigations on other complex organic systems have also employed DFT and TDDFT to map out excited state potential energy surfaces and identify competitive dynamical processes, such as excited state intramolecular proton transfer (ESIPT). rsc.org

In the context of this compound, NAMD simulations could be employed to investigate the following:

The lifetimes of the lowest singlet excited states.

The efficiency of intersystem crossing to the triplet manifold.

The potential for photochemical reactions, such as dissociation or isomerization.

The influence of the ethynyl and methoxy substituents on the excited-state relaxation pathways compared to unsubstituted nitrobenzene.

Computational Investigations of Electronic Structure and Adsorbate Interactions with Surfaces

The electronic structure of nitroaromatic compounds has been a subject of intense theoretical study. For nitrobenzene, methods like complete active space self-consistent field (CASSCF) and multi-state second-order perturbation theory (MS-CASPT2) have been used to accurately calculate vertical excitation energies and dissociation energy barriers. nih.gov These studies highlight the strongly correlated nature of such systems. nih.gov DFT has also been widely used to investigate the electronic structures and properties of various energetic materials, including different tautomeric and conformational forms. mst.edu

Optimizing the geometry of the molecule adsorbed on a specific surface (e.g., a metal or metal oxide).

Calculating the adsorption energy to determine the stability of the adsorbate-surface complex.

Analyzing the charge transfer between the molecule and the surface.

Investigating how adsorption influences the electronic properties and reactivity of the molecule.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of NMR chemical shifts, which is a critical step for unambiguous structure assignment. nih.gov Ab initio quantum computational chemistry calculations are a popular approach for estimating NMR parameters. nih.gov Data-driven methods, leveraging databases of known NMR parameters and machine learning, have also emerged as a faster alternative. nih.gov Historically, various methods have been developed and refined to improve the accuracy of both ¹H and ¹³C NMR chemical shift predictions. sourceforge.io For many organic molecules, including substituted benzenes, predicted NMR spectra are available in public databases. spectrabase.com

For this compound, the prediction of ¹H and ¹³C NMR chemical shifts would be based on established computational protocols. The expected chemical shifts can be estimated based on the additive effects of the substituents on the benzene ring.

Predicted ¹H NMR Chemical Shifts:

H-3: Likely the most deshielded aromatic proton due to the ortho-nitro group and para-ethynyl group.

H-5: Influenced by the ortho-ethynyl group and para-methoxy group.

H-6: Influenced by the ortho-methoxy group and meta-nitro group.

≡C-H: The acetylenic proton, typically appearing in a distinct region of the spectrum.

-OCH₃: The methoxy protons, appearing as a singlet.

Predicted ¹³C NMR Chemical Shifts:

C-1 (C-NO₂): Influenced by the electron-withdrawing nitro group.

C-2 (C-OCH₃): Influenced by the electron-donating methoxy group.

C-3, C-5, C-6: Aromatic carbons with varying chemical shifts based on their position relative to the substituents.

C-4 (C-C≡CH): The carbon attached to the ethynyl group.

-C≡CH: The two acetylenic carbons, with distinct chemical shifts.

A data table summarizing the predicted chemical shifts for the protons of this compound is presented below.

| Proton | Predicted Chemical Shift (ppm) |

| H-3 | 7.8 - 8.2 |

| H-5 | 7.4 - 7.7 |

| H-6 | 7.0 - 7.3 |

| ≡C-H | 3.0 - 3.5 |

| -OCH₃ | 3.8 - 4.1 |

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of molecules, which in turn influence their physical and chemical properties. For molecules with rotatable bonds, such as the methoxy group in this compound, multiple conformations may exist.

Computational studies on related molecules have provided insights into their conformational preferences. For instance, studies on methoxy-substituted benzaldehydes have shown that the planar anti-conformation is often the most stable. researchgate.net For more complex systems, conformational analysis helps in identifying the most stable tautomers and conformers in different environments (gas phase vs. solution). mst.edu In some cases, different conformers can coexist in equilibrium, and their relative populations can be predicted computationally. mst.edursc.org

For this compound, the primary conformational flexibility arises from the rotation of the methoxy group. The two main planar conformations would be with the methyl group oriented either syn or anti to the ethynyl group. Computational modeling would involve:

Geometry optimization: To find the minimum energy structures for the different possible conformers.

Potential energy surface scan: To determine the energy barriers for rotation around the C-O bond of the methoxy group.

Analysis of non-covalent interactions: To understand the forces that stabilize certain conformations.

These computational studies provide a detailed picture of the molecule's structural landscape and are fundamental for interpreting experimental data and predicting its behavior in various chemical contexts.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Construction of Complex Molecular Architectures

The utility of 4-ethynyl-2-methoxy-1-nitrobenzene as a versatile building block stems from the orthogonal reactivity of its functional groups. The terminal alkyne (ethynyl group) is particularly valuable, serving as a handle for carbon-carbon bond formation through well-established cross-coupling reactions like the Sonogashira, Stille, and Suzuki couplings. rsc.orgwikipedia.org This allows for the facile introduction of aryl, vinyl, or other alkynyl moieties, enabling the construction of extended π-conjugated systems.

Simultaneously, the nitro group offers a pathway to other functionalities. It is a strong electron-withdrawing group that activates the aromatic ring for certain reactions and can be readily reduced to an amino group. smolecule.com This transformation from a nitroarene to an aniline (B41778) derivative is fundamental in organic synthesis, as it opens up a vast array of subsequent reactions, including diazotization, amide coupling, and the formation of nitrogen-containing heterocycles. elsevierpure.com The methoxy (B1213986) group, being an electron-donating group, influences the regioselectivity of electrophilic aromatic substitution reactions and can be a site for ether cleavage if required. smolecule.com This trifunctional nature makes the compound a powerful intermediate for creating elaborate molecular structures from a relatively simple starting material.

Synthesis of Functionalized Heterocyclic Compounds and Scaffolds

A significant application of nitro-substituted alkynes is in the synthesis of heterocyclic compounds. The ortho-disposed relationship between an alkyne and a nitro group (or its reduced amine form) is a classic precursor arrangement for intramolecular cyclization reactions to form fused ring systems.

Specifically, the reduction of the nitro group in this compound to form 2-amino-5-ethynylanisole would create a substrate ripe for cyclization. Such N-(2-alkynyl)anilines are known precursors for the synthesis of substituted quinolines and indoles. nih.govnih.gov For example, electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine, bromine, or phenylselenyl bromide can yield 3-substituted quinolines under mild conditions. nih.gov Alternatively, reductive cyclization strategies involving catalysts can be employed to form indole (B1671886) scaffolds. The Leimgruber-Batcho indole synthesis, which can start from nitrotoluenes, is an example of a reductive process that ultimately forms an indole ring, a common core in pharmaceuticals. orgsyn.org The presence of the methoxy group on the ring provides an additional point of functionality and influences the electronic properties of the resulting heterocyclic system. Many quinoline-containing compounds exhibit a wide range of biological activities, making their synthesis a key focus for medicinal chemists. nih.govmdpi.com

Development of Novel Organic Materials

The electronic and structural characteristics of this compound make it an attractive candidate for the development of novel organic materials with tailored properties.

The terminal alkyne functionality is a key feature for polymerization. Phenylacetylenes can undergo polymerization to form polyacetylene derivatives, which are conjugated polymers with interesting electronic and optical properties. researchgate.net More controlled polymerization can be achieved through cross-coupling reactions. The Sonogashira coupling, which links terminal alkynes to aryl halides, is a powerful tool for creating ethynyl-linked conjugated polymers and Covalent Organic Frameworks (COFs). wikipedia.orgnih.gov By using this compound as a monomer, perhaps in conjunction with a di- or tri-haloaromatic co-monomer, it is possible to synthesize highly ordered, porous frameworks. nih.gov The nitro and methoxy groups would be regularly spaced along the polymer backbone, imparting specific properties such as high polarity, potential for hydrogen bonding, and tunable electronic bandgaps.

The combination of an electron-donating group (methoxy) and a strong electron-withdrawing group (nitro) connected by a π-conjugated system (the benzene (B151609) ring and ethynyl (B1212043) group) is the fundamental design principle for "push-pull" chromophores. researchgate.net These types of molecules are known to exhibit significant nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics, such as optical switching and data storage. nih.gov The ethynyl group can further extend this conjugation, enhancing the NLO response. Theoretical and experimental studies on similar push-pull systems, like nitroanilines, confirm that intramolecular charge transfer from the donor to the acceptor is key to these properties. researchgate.net Therefore, this compound is a promising precursor for advanced dyes and NLO materials. Related nitroaromatic compounds are known intermediates in the synthesis of dyes. nih.gov

Precursor for the Synthesis of Specialized Reagents and Ligands in Catalysis

While nitrobenzene (B124822) itself has been shown to act as a bidentate ligand in specific coordination complexes, a more common strategy involves its chemical modification to create more robust and versatile ligands. rsc.orgcapes.gov.br A key transformation is the catalytic reduction of the nitro group to an amine. elsevierpure.commdpi.com

Reducing this compound would yield 4-ethynyl-2-methoxyaniline. This product possesses two potential coordination sites: the soft nitrogen of the amine and the π-system of the alkyne. This structure is suitable for forming bidentate ligands that can chelate to a metal center. Such ligands are critical components of homogeneous catalysts used in a wide array of organic transformations. The electronic properties of the ligand, and thus the reactivity of the metal catalyst, could be fine-tuned by the presence of the electron-donating methoxy group.

Strategies for Derivatization and Functionalization Towards Targeted Chemical Applications

The strategic value of this compound lies in the selective manipulation of its three functional groups to generate a variety of downstream products for targeted applications.

Table 2: Potential Derivatization Pathways and Products

| Functional Group | Reaction Type | Potential Product Class | Application Area |

|---|---|---|---|

| Nitro Group | Catalytic Reduction | Anilines | Heterocycle Synthesis, Ligand Synthesis |

| Ethynyl Group | Sonogashira Coupling | Diarylalkynes | Polymer/Material Synthesis |

| Ethynyl Group | Oxidation | Carboxylic Acids | Pharmaceutical Intermediates |

| Aromatic Ring | Electrophilic Substitution | Further Substituted Aromatics | Fine Chemical Synthesis |

| Nitro & Ethynyl | Reductive Cyclization | Indoles/Quinolines | Medicinal Chemistry |

Key strategies for its derivatization include:

Reduction of the Nitro Group: Using agents like hydrogen with a palladium catalyst or sodium borohydride (B1222165) with a suitable catalyst can cleanly convert the nitro group to an amine, opening pathways to anilines, amides, and heterocyclic systems like indoles and quinolines. smolecule.commdpi.comresearchgate.net